4-chloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One approach involves the condensation of 4-chlorobenzoyl chloride with 3,5-dimethyl-4-nitropyrazole in the presence of a base. The resulting intermediate is then treated with ammonia or an amine to yield the final product .
Reaction Conditions: The reaction conditions typically involve organic solvents (such as dichloromethane or chloroform) and mild temperatures. The choice of base and reaction time can influence the yield and purity of the compound.
Industrial Production: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions and purification steps ensures efficient production.
Chemical Reactions Analysis
Reactivity:
Oxidation: The nitro group in the pyrazole ring can undergo reduction to an amino group, leading to potential oxidation reactions.
Substitution: The chloro group may participate in substitution reactions with nucleophiles.
Reduction: Reduction of the nitro group to an amino group is another common transformation.
Reduction: Hydrogen gas (catalytic), palladium on carbon (Pd/C), and a suitable solvent.
Substitution: Alkali metal hydroxides (e.g., sodium hydroxide), aprotic solvents (e.g., DMF), and elevated temperatures.
Major Products: The major products depend on the specific reaction conditions. Reduction of the nitro group yields an amino derivative, while substitution reactions lead to various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, such as antimicrobial or antitumor properties.
Medicine: May serve as a lead compound for drug development.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific biological target. It may interact with enzymes, receptors, or cellular pathways, affecting cellular processes.
Comparison with Similar Compounds
While no direct analogs were found for this specific compound, its unique combination of functional groups contributes to its distinct properties.
Properties
Molecular Formula |
C14H15ClN4O3 |
---|---|
Molecular Weight |
322.75 g/mol |
IUPAC Name |
4-chloro-N-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C14H15ClN4O3/c1-9-13(19(21)22)10(2)18(17-9)8-7-16-14(20)11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,20) |
InChI Key |
DBFMOPAKDBNUOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
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